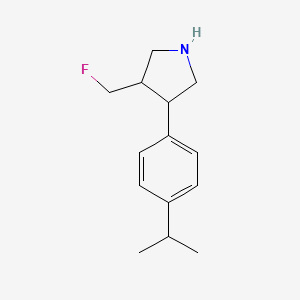

3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine

Description

Propriétés

IUPAC Name |

3-(fluoromethyl)-4-(4-propan-2-ylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN/c1-10(2)11-3-5-12(6-4-11)14-9-16-8-13(14)7-15/h3-6,10,13-14,16H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBGWKFCVPKACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C14H18FN

- Molecular Weight : 235.30 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating it may inhibit cell proliferation.

- Neurological Effects : The compound's interaction with neurotransmitter systems has been explored, suggesting potential applications in treating neurological disorders.

The biological activity of this compound is believed to involve:

- Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

- Enzymatic Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the compound's efficacy. Key findings include:

- Substituent Effects : Variations in the isopropyl group and fluoromethyl position significantly impact biological activity. For instance, modifications in the phenyl ring can enhance receptor binding affinity or alter metabolic stability.

- Chirality Considerations : The presence of chiral centers in the pyrrolidine ring influences the compound's pharmacodynamics, with different enantiomers exhibiting varying potencies.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate inhibition against E. coli | |

| Anticancer | Reduced proliferation in cancer cells | |

| Neurological Effects | Potential modulation of neurotransmitters |

Structure-Activity Relationship Findings

| Compound Variation | Activity Change | Notes |

|---|---|---|

| Fluorine Substitution | Enhanced potency | Increased lipophilicity |

| Isopropyl Modification | Altered receptor affinity | Varies with steric hindrance |

| Chirality | Different potencies | (R) and (S) forms show distinct effects |

Case Studies

-

Anticancer Activity Study :

A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The IC50 values were reported at concentrations lower than many existing chemotherapeutics, suggesting a strong potential for further development. -

Antimicrobial Efficacy Evaluation :

In vitro testing against various pathogens revealed that this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

- Core Heterocycle: Target Compound: Pyrrolidine (saturated 5-membered ring with one nitrogen atom). 3-Phenyl-4-propylpyridine (): Pyridine (aromatic 6-membered ring with one nitrogen atom). The pyridine core enables π-π stacking but lacks the flexibility of pyrrolidine . Patent Compound (): Pyrrolo[1,2-b]pyridazine (fused bicyclic system with nitrogen atoms). This structure introduces rigidity compared to the monocyclic pyrrolidine .

- Substituents: The fluoromethyl group in the target compound contrasts with halogenated (e.g., difluoro-iodophenyl in ) or non-fluorinated alkyl chains (e.g., propyl in ). Fluorination typically increases electronegativity and lipophilicity . The 4-isopropylphenyl group provides steric bulk comparable to the 4-(dimethylamino)phenyl acryloyl moiety in but differs in electronic properties .

Physicochemical Properties

- Key Observations: The target compound’s predicted low solubility aligns with 3-phenyl-4-propylpyridine, attributed to hydrophobic substituents . Fluorination may marginally reduce logP compared to non-fluorinated analogs (e.g., 3-phenyl-4-propylpyridine) due to polar C-F bonds .

Research Findings

- Core Heterocycle : Pyrrolidine’s flexibility offers advantages over rigid pyridine or bicyclic systems in binding conformationally dynamic targets .

- Contradictions : While fluorination generally increases lipophilicity, its polar character can reduce logP in certain contexts, as seen in DTPA-conjugated compounds () .

Méthodes De Préparation

General Synthetic Strategy

The preparation of 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine typically involves:

- Construction or availability of a suitably substituted pyrrolidine intermediate.

- Introduction of the fluoromethyl group at the 3-position.

- Protection and deprotection steps to control reactivity and facilitate purification.

- Use of catalytic or reagent-based methods to achieve selective fluorination.

Preparation of the Pyrrolidine Core with 4-(4-isopropylphenyl) Substitution

A key intermediate is 1-(tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid or its derivatives. The 4-(4-isopropylphenyl) substituent is introduced via arylation methods or through the use of aryl-substituted starting materials.

- Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups is common to enhance stability and control during synthesis.

- The 4-(4-isopropylphenyl) substituent can be introduced by Friedel-Crafts alkylation or cross-coupling reactions on pyrrolidine derivatives.

Introduction of the Fluoromethyl Group

The fluoromethyl group at the 3-position is introduced by specialized fluorination techniques, often involving fluoromethylated lactones or halides as fluorine sources.

- One documented approach involves the use of (S)-4-fluoromethyl-dihydro-furan-2-one as a fluoromethyl donor. This lactone undergoes ring-opening and coupling reactions with amino-pyrrolidine derivatives to form fluoromethylated pyrrolidine intermediates.

The process includes:

- Preparation of the (S)-4-fluoromethyl-dihydro-furan-2-one.

- Coupling with a protected amino-pyrrolidine derivative in the presence of zinc chloride and thionyl chloride or other activating agents.

- Cyclization to form the fluoromethylpyrrolidin-2-one intermediate.

- Deprotection to yield the target fluoromethyl pyrrolidine.

This method is advantageous for its stereoselectivity and ability to produce enantiomerically enriched products.

Catalytic and Reaction Conditions

- The coupling and cyclization steps typically require a base and may be performed under mild heating.

- Zinc chloride and thionyl chloride are used to facilitate ring-opening and activation of lactone intermediates.

- Protection/deprotection steps use standard Boc chemistry protocols, involving di-tert-butyl dicarbonate (Boc2O) and acid or base-mediated deprotection.

Example Preparation Table and Conditions

Additional Notes on Preparation and Formulation

- Solubility and formulation for biological studies often require preparation of stock solutions in DMSO, followed by dilution in co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for in vivo use.

- The order of solvent addition and ensuring clarity at each step is critical to avoid precipitation or incomplete dissolution.

- Physical methods such as vortexing, ultrasound, or gentle heating assist in dissolution during formulation.

Q & A

Q. Optimization Tips :

- Use anhydrous conditions and catalysts like palladium (for coupling reactions) to enhance yield.

- Monitor reaction progress with HPLC or TLC to minimize byproducts.

Advanced Question: How can conflicting spectroscopic data (e.g., NMR, XRD) for this compound be resolved?

Methodological Answer :

Data discrepancies often arise from conformational flexibility or polymorphism . To address this:

- Perform X-ray crystallography to determine the absolute configuration, leveraging bond angles and torsion angles (e.g., O1A—C1A—C2A—C7A = -171.09° in ) .

- Use DFT calculations to model energetically favorable conformers and compare with experimental NMR shifts .

Basic Question: What characterization techniques are most reliable for confirming the structure of this compound?

Q. Methodological Answer :

- XRD : Resolves stereochemistry and crystal packing, as demonstrated for fluorophenyl-pyrrolidine analogs with bond lengths (e.g., C9A—C1A—C2A = 113.81° in ) .

- 2D NMR : Correlates proton and carbon signals to assign substituent positions (e.g., NOESY for spatial proximity of fluoromethyl and isopropyl groups).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Advanced Question: How can researchers assess the compound’s potential biological activity given structural similarities to known bioactive molecules?

Q. Methodological Answer :

- Molecular docking : Screen against targets like PPAR receptors, as fluorophenyl-pyrrolidine derivatives show affinity for metabolic regulators .

- In vitro assays : Measure inhibition of enzymes (e.g., kinases) using fluorogenic substrates.

- SAR studies : Compare with analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one in ) to identify critical substituents .

Basic Question: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Storage : Keep in a dry, inert atmosphere (per P402 guidelines in ) .

- Waste disposal : Follow P501 guidelines for organic fluorinated waste .

Advanced Question: How can enantiomeric purity be ensured during synthesis?

Q. Methodological Answer :

- Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA/IB.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps, as seen in (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride synthesis .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental and simulated spectra .

Basic Question: What solvents and temperatures are optimal for recrystallizing this compound?

Q. Methodological Answer :

- Solvents : Use ethyl acetate/hexane mixtures (3:1 v/v) for high recovery.

- Temperature : Cool gradually from reflux to 4°C to avoid oiling out, as demonstrated for pyrimidine analogs in .

Advanced Question: How do steric effects from the 4-isopropylphenyl group influence reactivity?

Q. Methodological Answer :

- Steric maps : Generate using molecular modeling software (e.g., MOE) to visualize hindered sites.

- Kinetic studies : Compare reaction rates with less bulky analogs (e.g., 4-fluorophenyl vs. 4-isopropylphenyl derivatives) .

Basic Question: How can researchers mitigate hydrolysis of the fluoromethyl group?

Q. Methodological Answer :

- pH control : Maintain neutral to slightly acidic conditions during synthesis/storage.

- Protecting groups : Temporarily shield reactive sites with tert-butoxycarbonyl (Boc) groups .

Advanced Question: What strategies resolve low yields in cross-coupling steps?

Q. Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂, XPhos, or SPhos ligands for improved efficiency.

- Microwave-assisted synthesis : Reduce reaction time and byproducts (e.g., 30 minutes at 120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.